molecular formula C9H9ClFNO3 B8558152 Ethyl (4-chloro-2-fluoro-5-hydroxyphenyl)carbamate CAS No. 141772-34-1

Ethyl (4-chloro-2-fluoro-5-hydroxyphenyl)carbamate

Cat. No.: B8558152
CAS No.: 141772-34-1
M. Wt: 233.62 g/mol
InChI Key: LVTPPDKLYKFOQB-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-2-fluoro-5-hydroxyphenyl)carbamate is a useful research compound. Its molecular formula is C9H9ClFNO3 and its molecular weight is 233.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

141772-34-1

Molecular Formula

C9H9ClFNO3

Molecular Weight

233.62 g/mol

IUPAC Name

ethyl N-(4-chloro-2-fluoro-5-hydroxyphenyl)carbamate

InChI

InChI=1S/C9H9ClFNO3/c1-2-15-9(14)12-7-4-8(13)5(10)3-6(7)11/h3-4,13H,2H2,1H3,(H,12,14)

InChI Key

LVTPPDKLYKFOQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1F)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The resulting ethyl N-(2-fluoro-4-chloro-5-methoxycarbonyloxyphenyl)carbamate (45.2 g, 155 mmol) was reacted with potassium carbonate (21.4 g, 155 mmol) and water (100 ml) for 2 hours while heating under refluxing. After completion of the reaction, the mixture was cooled to room temperature, the solvent was distilled off under reduced pressure. The residue was made acidic by adding 1N hydrochloric acid (300 ml), and extracted with ethyl acetate (100 ml×3 times). The organic layer was washed with water, dried, the solvent was distilled off under reduced pressure, and the precipitated solid was isolated by filtration. The solid was recrystallized from chloroformhexane to obtain ethyl N-(2-fluoro-4-chloro-5-hydroxyphenyl)carbamate as white crystals (35.2 g, 974 yield).
Name
ethyl N-(2-fluoro-4-chloro-5-methoxycarbonyloxyphenyl)carbamate
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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